molecular formula C17H15N3O2S2 B2557956 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide CAS No. 864919-72-2

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide

Cat. No.: B2557956
CAS No.: 864919-72-2
M. Wt: 357.45
InChI Key: LRFNZPBDALDQLD-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the thiadiazole ring, which includes sulfur and nitrogen atoms, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate to form the intermediate 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active site of enzymes like acetylcholinesterase, thereby preventing the breakdown of neurotransmitters . Additionally, its anticancer activity is linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide is unique due to the presence of both the methoxyphenyl and phenylacetamide groups, which contribute to its distinct chemical properties and enhanced biological activities

Biological Activity

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide is a novel compound derived from the 1,3,4-thiadiazole scaffold, which has been recognized for its diverse biological activities. This compound features a thiadiazole ring with a methoxyphenyl substituent and an acetamide group, making it a candidate for various therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 342.43 g/mol. The structure includes a thiadiazole ring that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

  • Cytotoxic Effects : Studies have shown that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
    • A549 (lung cancer) : IC50 values reported as low as 0.28 µg/mL.
    • MDA-MB-231 (breast cancer) : IC50 values around 0.52 µg/mL.
    • MCF-7 (breast cancer) : Compounds have shown higher activity than standard treatments like doxorubicin and bleomycin .
  • Mechanism of Action : The anticancer mechanism is often attributed to the ability of these compounds to interact with cellular targets involved in proliferation and survival pathways. Docking studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

Research has indicated that the compound may possess antimicrobial properties:

  • Fungal Inhibition : It has been suggested that the compound disrupts fungal membrane integrity, inhibiting growth through biochemical interactions with fungal enzymes.
  • Bacterial Activity : Preliminary studies indicate potential antibacterial effects against various pathogens.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives, including the compound :

StudyFindings
PMC Study on Thiadiazole DerivativesReported significant growth inhibition in human cancer cell lines such as A549 and MDA-MB-231 with varying IC50 values .
Research on Antimicrobial PropertiesHighlighted the compound's ability to inhibit fungal growth by disrupting membrane integrity.
Synthesis and Evaluation StudyShowed promising antiproliferative activity against various cancer types, with specific focus on structure-activity relationships .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-9-7-12(8-10-14)16-19-17(24-20-16)23-11-15(21)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFNZPBDALDQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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